

# An In-depth Technical Guide to Allyl Phenylacetate (CAS 1797-74-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl phenylacetate*

Cat. No.: *B158485*

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## Abstract

**Allyl phenylacetate** (CAS 1797-74-6) is an aromatic ester recognized for its characteristic sweet, honey-like, and fruity aroma.<sup>[1][2]</sup> While extensively utilized in the flavor and fragrance industries, its potential applications and biological interactions are of increasing interest to the scientific community.<sup>[2][3]</sup> This document provides a comprehensive technical overview of **allyl phenylacetate**, consolidating its chemical and physical properties, experimental protocols for its synthesis and analysis, and a review of its known biological activities and toxicological profile. The information is intended to serve as a foundational resource for professionals in research and drug development.

## Chemical and Physical Properties

**Allyl phenylacetate** is a colorless to pale yellow, slightly viscous liquid under standard conditions.<sup>[1][2]</sup> It is a synthetic compound that has not been reported to occur naturally.<sup>[4]</sup> Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **Allyl Phenylacetate**

Property	Value	Reference(s)
CAS Number	1797-74-6	[5]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub>	[3]
Molecular Weight	176.21 g/mol	[2][3]
IUPAC Name	prop-2-enyl 2-phenylacetate	[5]
Synonyms	Phenylacetic acid allyl ester, Allyl $\alpha$ -toluate	[3][5]
Appearance	Colorless to pale yellow, slightly viscous liquid	[1][2]
Odor	Sweet, honey-like, fruity, with rum undertones	[1][2]
Boiling Point	239-240 °C (at 760 mmHg)	[1][3]
Density	1.037 g/mL at 25 °C	[1]
Refractive Index	1.507 to 1.510 at 20 °C	[5]
Flash Point	>100 °C (>212 °F)	[3][5]
Water Solubility	181.9 mg/L (estimated)	[6]
LogP	2.81 - 2.93 (estimated)	[1][6]

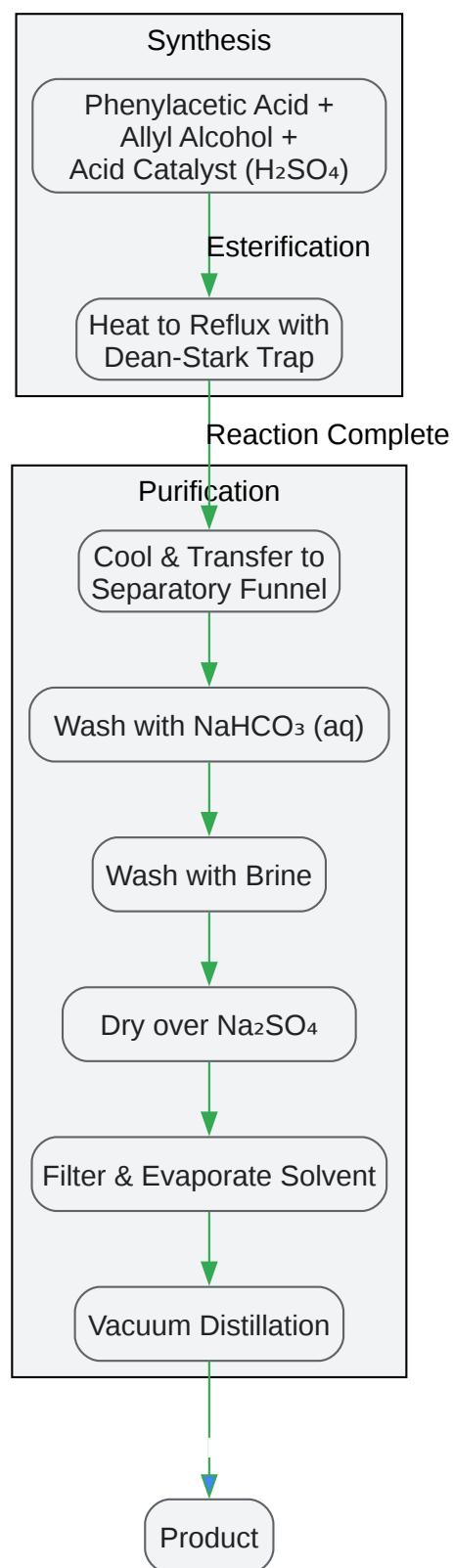
## Experimental Protocols

### Synthesis: Fischer-Tazewell Esterification

**Allyl phenylacetate** is commonly synthesized via the Fischer-Tazewell esterification of phenylacetic acid and allyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][7] The reaction is reversible and is typically driven towards the product by using an excess of one reactant (usually the less expensive alcohol) and/or by removing water as it is formed.[7][8]

Detailed Methodology:

- Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a condenser, combine phenylacetic acid (1.0 eq), allyl alcohol (1.5-2.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, isohexanes).[2]
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% of the carboxylic acid mass) to the stirred mixture.[2]
- Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the equilibrium towards the formation of the ester.[2][9]
- Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap or by using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification:
  - Once the reaction is complete, allow the mixture to cool to room temperature.
  - Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acidic catalyst and remove any unreacted phenylacetic acid.[10]
  - Wash the organic layer sequentially with water and then with brine (saturated  $\text{NaCl}$  solution) to remove residual salts and water.[10]
  - Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ).[10]
  - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
  - Purify the crude ester by vacuum distillation to obtain the final high-purity **allyl phenylacetate**.[2]



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**Figure 1:** General experimental workflow for the synthesis and purification of **allyl phenylacetate**.

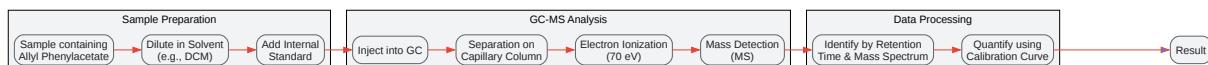
## Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective method for the identification and quantification of volatile compounds like **allyl phenylacetate** in complex mixtures, such as fragrance or flavor formulations.[11][12]

Detailed Methodology:

- Sample Preparation: Dilute the sample containing **allyl phenylacetate** in a suitable volatile solvent (e.g., dichloromethane or ethanol) to a concentration within the calibrated range of the instrument. Add an internal standard if quantitative analysis is required.
- GC-MS System and Conditions:
  - Gas Chromatograph: Agilent 6890N or similar.[13]
  - Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm x 0.25  $\mu$ m), is typically used.[13]
  - Carrier Gas: Helium or Hydrogen at a constant flow rate.
  - Inlet: Split/splitless injector, typically operated at 250 °C.
  - Oven Program: A temperature gradient is used to separate the components. For example, start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 5 minutes.[13]
  - Mass Spectrometer: Agilent 5975 MS or similar, coupled to the GC.[13]
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.

- Data Analysis: Identify **allyl phenylacetate** by comparing its retention time and the fragmentation pattern of its mass spectrum with that of a certified reference standard or a library database (e.g., NIST, Wiley).[5] The mass spectrum is characterized by its molecular ion peak and key fragment ions. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards.



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**Figure 2:** General workflow for the quantitative analysis of **allyl phenylacetate** by GC-MS.

## Biological Activity and Toxicology

### Toxicological Profile

**Allyl phenylacetate** is classified as harmful if swallowed, inhaled, or in contact with skin.[14] It is also known to cause skin and serious eye irritation.[14] The toxicological data is summarized in the table below. The toxicity of many allyl esters is often linked to their potential hydrolysis to allyl alcohol, which is metabolized to the hepatotoxic compound acrolein.[11]

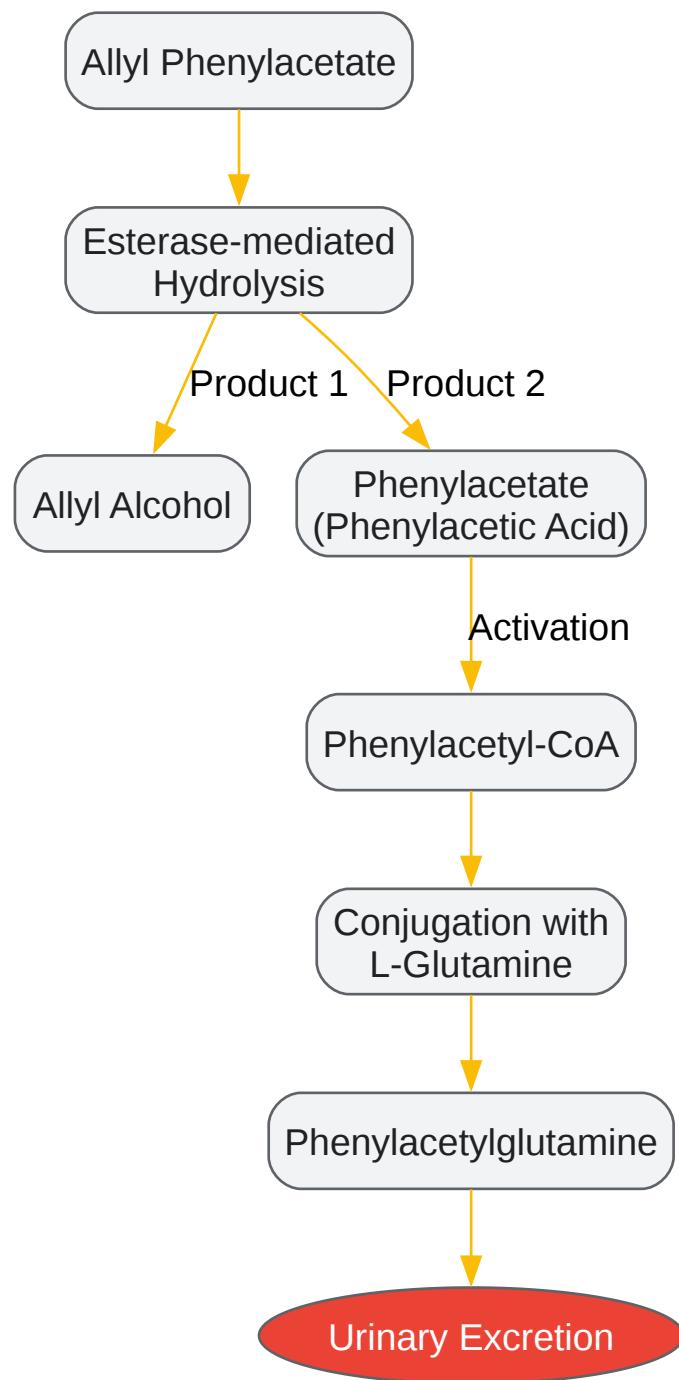
Table 2: Toxicological Data for **Allyl Phenylacetate**

Endpoint	Species	Route	Value	Reference(s)
Acute Oral LD <sub>50</sub>	Rat	Oral	650 mg/kg	[14][15]
Acute Dermal LD <sub>50</sub>	Rabbit	Dermal	>310 mg/kg	[14]
Skin Irritation	Human, Rabbit	Dermal	Irritant	[1][14]
Eye Irritation	-	-	Causes serious eye irritation	[14]
Genotoxicity	In vitro	BlueScreen Assay	Negative for cytotoxicity and genotoxicity	[6]
Skin Sensitization	Human	Maximization Test	No sensitization observed when controlling for free allyl alcohol	[16]

## Metabolic Pathways and Mechanism of Action

The biological activity of **allyl phenylacetate** is not extensively studied, particularly in the context of drug development signaling pathways. Its primary known interactions are related to olfaction and its metabolic fate.

- Olfactory Receptor Interaction: **Allyl phenylacetate** is one of the few known specific ligands for the human olfactory receptor OR51L1, which contributes to its distinct honey-like scent perception.[2][4]
- Metabolism: In humans, it is expected that **allyl phenylacetate** would first undergo hydrolysis by esterase enzymes to yield allyl alcohol and phenylacetate (phenylacetic acid). The phenylacetate moiety then enters a well-characterized metabolic pathway for xenobiotic clearance.[17][18] Phenylacetate is activated to phenylacetyl-CoA, which is then conjugated primarily with the amino acid L-glutamine to form phenylacetylglutamine.[17][19] This water-soluble conjugate is then efficiently excreted in the urine.[17] This pathway is also utilized by the drug sodium phenylacetate, which acts as an ammonia scavenger in the treatment of urea cycle disorders.[18][19]



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**Figure 3:** Proposed metabolic pathway of **allyl phenylacetate** in humans.

## Applications

The primary applications of **allyl phenylacetate** are derived from its potent aromatic properties:

- Fragrance and Perfume Industry: It is used as a fragrance ingredient in perfumes, soaps, lotions, and other personal care products to impart a sweet, floral, and long-lasting jasmine-like scent.[2][3]
- Flavoring Industry: It is employed as a flavoring agent in food and beverages, particularly in honey, pineapple, and various fruit flavors for products like candy and baked goods.[1][3]
- Research: As a known ligand for the olfactory receptor OR51L1, it can be used as a chemical probe in studies of olfaction and chemosensation.[4]

## Safety and Handling

**Allyl phenylacetate** is classified as toxic in contact with skin and harmful if swallowed or inhaled.[14] It causes skin and serious eye irritation.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] Store in a cool, dry place away from incompatible materials.[20] Dispose of contents and container to an approved waste disposal plant.[11]

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Address: 3281 E Guasti Rd  
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